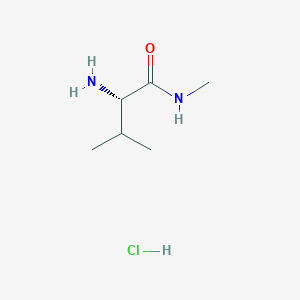

(2S)-2-amino-N,3-dimethylbutanamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEBJEOKRFEESV-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74410-26-7 | |

| Record name | (2S)-2-amino-N,3-dimethylbutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Analytical Techniques Applied to 2s 2 Amino N,3 Dimethylbutanamide Hydrochloride

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of (2S)-2-amino-N,3-dimethylbutanamide hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy reveal detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of this compound, the number of signals, their splitting patterns (multiplicity), and their chemical shifts provide a detailed picture of the proton environments. The protons of the two methyl groups attached to the tertiary carbon would likely appear as distinct singlets. The single proton on the chiral center would produce a signal whose multiplicity would depend on coupling with adjacent protons. The amine and amide protons are also observable, though their signals can be broad and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift. The quaternary carbon and the chiral carbon would also have characteristic shifts, as would the carbons of the methyl groups.

Mass Spectrometry (MS, HR-MS, GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS and HR-MS: High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For the free base, (2S)-2-amino-N,3-dimethylbutanamide, the predicted monoisotopic mass is 130.110613074 Da. nih.govnih.gov In mass spectrometry, the molecule is often observed as protonated adducts. Predicted m/z values for various adducts of the related compound (2S)-2-amino-3,3-dimethylbutanamide have been calculated and are presented in the table below. uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 131.11789 |

| [M+Na]⁺ | 153.09983 |

| [M-H]⁻ | 129.10333 |

| [M+NH₄]⁺ | 148.14443 |

| [M+K]⁺ | 169.07377 |

GC-MS: This technique combines gas chromatography with mass spectrometry. Due to the polar nature of amino acid derivatives, derivatization is typically required to increase volatility for GC analysis. sigmaaldrich.com This method is valuable for separating isomers and identifying impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and the C-H stretching of the alkyl groups. For the related compound 2-Amino-2,3-dimethylbutanamide, spectral data has been recorded using a Bruker IFS 85 instrument with a KBr-Pellet technique. nih.gov

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating the target compound from any impurities or related substances, as well as for resolving different isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile compounds like this compound. sigmaaldrich.comlgcstandards.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a mode of HPLC that is particularly well-suited for the separation of polar compounds such as amino acids and their derivatives. mdpi.com By using a suitable chiral stationary phase, HPLC can also be employed to separate the (S)-enantiomer from its (R)-enantiomer, which is crucial for ensuring the stereochemical purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

As mentioned, GC-MS is a powerful tool for the analysis of volatile compounds. For amino acid derivatives, a derivatization step is necessary to make them amenable to GC analysis. sigmaaldrich.commdpi.com This technique offers high resolution and sensitivity, making it suitable for the detection and quantification of volatile impurities. The mass spectrometer detector provides structural information on the separated components, aiding in their identification. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Regioisomer Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized and robust high-performance liquid chromatographic (HPLC) technique ideal for the separation of highly polar and hydrophilic compounds. sigmaaldrich.comlci-koeln.de The technique utilizes a polar stationary phase, such as silica (B1680970) or phases bonded with amide or diol functional groups, and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. sigmaaldrich.comelementlabsolutions.com The fundamental principle of HILIC involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. sigmaaldrich.comchromatographyonline.com More polar analytes exhibit stronger interactions with this aqueous layer, leading to greater retention times. chromatographyonline.com

The separation mechanism in HILIC is multimodal, involving hydrophilic partitioning, hydrogen bonding, and electrostatic interactions. chromatographyonline.comchromatographyonline.com The (2S)-2-amino-N,3-dimethylbutanamide, with its primary alpha-amino group and secondary amide, would exhibit different hydrophilic and hydrogen-bonding characteristics compared to a regioisomer with a secondary alpha-amino group and a primary amide. It is hypothesized that the isomer with the primary amino group would be slightly more polar and thus retained longer on a HILIC column. An amide-based stationary phase, such as a TSKgel Amide-80 or an Acquity BEH Amide column, would be particularly effective, as it can engage in specific hydrogen bonding interactions, enhancing the separation. nih.govrsc.org

A typical HILIC gradient would start with a high percentage of organic solvent (e.g., >70% acetonitrile) and gradually increase the aqueous component, which acts as the strong solvent, to elute the analytes in order of increasing polarity. lci-koeln.dechromatographyonline.com This approach ensures that even closely related polar compounds can be resolved effectively. The successful separation of various amino acids and their isomers has been demonstrated using HILIC, underscoring its applicability for this analytical challenge. nih.govwaters.com

Table 1: Hypothetical HILIC Separation Data for (2S)-2-amino-N,3-dimethylbutanamide and a Regioisomer. This table illustrates the expected elution behavior based on the principles of HILIC, where the slightly more polar target compound is retained longer.

Crystallographic Analysis of Related Amides

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound specifically was not found in the searched literature, a detailed crystallographic analysis of the closely related racemic compound, 2-amino-2,3-dimethylbutanamide, offers significant structural insights. nih.gov

The presence of an N-alkyl group, as in (2S)-2-amino-N,3-dimethylbutanamide, can influence the crystal packing and hydrogen-bonding network. Studies on other N-alkylated amino amides show that the size and shape of the alkyl substituent can significantly affect the dimensionality and topology of these networks. researchgate.net For instance, the N-methyl group would reduce the number of hydrogen bond donors on the amide nitrogen from two to one, which would necessarily alter the hydrogen bonding patterns observed in the parent 2-amino-2,3-dimethylbutanamide structure. Furthermore, conformational analysis of chiral amides shows that steric hindrance introduced by substituents can lead to hindered rotation around the C(O)—N bond, fixing the molecule into a specific conformation in the solid state. nih.govcdnsciencepub.com The analysis of various chiral amides has demonstrated that the amide carbonyl group often adopts a specific orientation relative to other functional groups, a feature that would be elucidated by crystallographic analysis. nih.gov

Table 2: Crystal Data for the Related Compound 2-amino-2,3-dimethylbutanamide. The data is sourced from a published crystallographic study. nih.gov

Mechanistic Studies of Reactions Involving 2s 2 Amino N,3 Dimethylbutanamide Hydrochloride

Elucidation of Amidation Reaction Mechanisms

Amide bond formation is a cornerstone of organic synthesis. When (2S)-2-amino-N,3-dimethylbutanamide hydrochloride participates as a nucleophile, its primary amino group reacts with an activated carboxylic acid derivative. The mechanism of this amidation can be significantly influenced by the choice of activating agent or catalyst, with Lewis acids being particularly effective for the direct coupling of amino acids and their derivatives. researchgate.netmdpi.com

The general mechanism for Lewis acid-catalyzed amidation involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of (2S)-2-amino-N,3-dimethylbutanamide. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of water (or another leaving group) to yield the final amide product and regenerate the catalyst. researchgate.net

Another relevant process is transamidation, where an existing amide exchanges its amino group with an incoming amine. nih.govwikipedia.org This reaction is typically challenging due to the stability of the amide bond but can be facilitated by metal catalysts or boron reagents. nih.govacs.org In a hypothetical transamidation involving the amide moiety of (2S)-2-amino-N,3-dimethylbutanamide, a catalyst would first coordinate to the amide's carbonyl oxygen. This activation facilitates the nucleophilic attack by an external amine, leading to a tetrahedral intermediate. Subsequent proton transfers and cleavage of the original C-N bond release the dimethylamine (B145610) portion and form the new amide. mdpi.com

Table 1: Catalytic Systems for Amidation Reactions This table summarizes various catalysts used in amidation and transamidation, outlining their proposed roles in the reaction mechanism.

| Catalyst System | Catalyst Type | Proposed Mechanistic Role |

|---|---|---|

| B(OCH₂CF₃)₃ | Boron Lewis Acid | Activates carboxylic acid by coordination to the carbonyl oxygen. researchgate.net |

| Ti(OiPr)₄ / TiF₄ | Group (IV) Metal Lewis Acid | Activates carboxylic acid; may involve formation of a metal-amidate complex. researchgate.netrsc.org |

| Al₂(NMe₂)₆ | Aluminum Lewis Acid | Forms a monomeric adduct with the amide, followed by intramolecular nucleophilic attack of an amido ligand. acs.org |

| l-Proline | Organocatalyst | Activates the amide via proton transfer to the carbonyl group, forming an imidine intermediate. nih.gov |

Catalytic Mechanisms (e.g., Palladium-catalyzed, Biomimetic Iron-catalyzed)

The functional groups of (2S)-2-amino-N,3-dimethylbutanamide allow it to participate in a range of metal-catalyzed reactions. The mechanisms of these transformations are dictated by the properties of the metal center, the ligands, and the substrates.

Palladium-catalyzed Mechanisms

The primary amino group of (2S)-2-amino-N,3-dimethylbutanamide makes it a suitable nucleophile for palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction forms a bond between the nitrogen atom of the amine and an aryl or vinyl halide/triflate.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through several key steps:

Oxidative Addition : A low-valent Pd(0) complex, stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, reacts with the aryl halide (Ar-X) in an oxidative addition step. This forms a Pd(II) intermediate. nih.gov

Amine Coordination and Deprotonation : The amine, (2S)-2-amino-N,3-dimethylbutanamide, coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

Reductive Elimination : This is the product-forming step where the new C-N bond is formed, and the desired N-aryl amino amide is released from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. wikipedia.orgnih.gov

The choice of ligand is critical for the efficiency of the catalytic cycle, influencing the rates of both oxidative addition and reductive elimination and preventing side reactions like β-hydride elimination. acs.orguwindsor.ca

Table 2: Components of a Buchwald-Hartwig Catalytic System This table outlines the key components and their functions in the palladium-catalyzed C-N coupling mechanism.

| Component | Example(s) | Function in Catalytic Cycle |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the catalytically active Pd(0) species. uwindsor.ca |

| Ligand | BINAP, BrettPhos, Xantphos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. wikipedia.orgacs.org |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to form the active nucleophile (amido species). uwindsor.ca |

| Substrate (Electrophile) | Aryl bromides, Aryl chlorides | Provides the aryl group for the C-N bond formation. libretexts.org |

Biomimetic Iron-catalyzed Mechanisms

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes using synthetic metal complexes. Iron, being abundant and biocompatible, is a focus of such research. A relevant biomimetic process for a molecule containing an amine group is iron-catalyzed aerobic oxidation. nih.govnih.gov This reaction is inspired by biological oxidation processes that occur in the respiratory chain. diva-portal.org

A plausible mechanism for the Fe(II)-catalyzed biomimetic oxidation of an amine involves a series of electron transfer steps mediated by coupled catalytic systems: nih.govresearchgate.net

Activation and Dehydrogenation : An active iron catalyst reacts with the amine substrate, leading to its dehydrogenation to form an imine and an iron-hydride intermediate.

Catalyst Regeneration : The iron-hydride intermediate is then oxidized by an electron transfer mediator (ETM), such as a quinone/hydroquinone system, which regenerates the active iron catalyst.

Electron Transfer to Oxygen : The reduced ETM transfers electrons, often through a secondary catalytic system (e.g., a cobalt complex), to the terminal oxidant, molecular oxygen (O₂). This final step produces water and completes the catalytic cycle. nih.govnih.gov

This biomimetic approach utilizes environmentally benign oxidants and operates under mild conditions, mimicking the function of metalloenzymes.

Table 3: Key Species in Biomimetic Iron-Catalyzed Amine Oxidation This table details the components of a biomimetic oxidation system and their mechanistic roles, inspired by biological respiratory chains.

| Component | Mechanistic Role | Biological Analogy |

|---|---|---|

| Iron Hydrogen Transfer Complex | Substrate-selective dehydrogenation catalyst. nih.gov | NADH Dehydrogenase |

| Hybrid Hydroquinone/Cobalt Complex | Electron Transfer Mediator (ETM) that shuttles electrons from the iron catalyst to oxygen. diva-portal.org | Ubiquinone-Cytochrome c System |

| Molecular Oxygen (Air) | Terminal oxidant, accepting electrons to form water. nih.gov | Final electron acceptor in respiration |

Stereochemical Control Mechanisms in Asymmetric Transformations

The inherent chirality of (2S)-2-amino-N,3-dimethylbutanamide makes it a valuable component in asymmetric synthesis, where the goal is to control the formation of new stereocenters. It can exert stereochemical control either as a chiral auxiliary or as a chiral ligand/organocatalyst. mdpi.comiupac.org

When used as a chiral auxiliary, the molecule is temporarily attached to a prochiral substrate. The stereocenter of the auxiliary, along with its sterically demanding isopropyl group, creates a biased chiral environment. wikipedia.org For example, if the amide nitrogen were part of an enolate system, one face of the planar enolate would be sterically shielded by the auxiliary's structure. An incoming electrophile would therefore preferentially attack from the less hindered face, leading to the formation of one diastereomer over the other. researchgate.net The stereochemical outcome is governed by achieving a transition state that minimizes steric repulsions, often explained by models like the Felkin-Ahn model. After the reaction, the auxiliary can be cleaved and recovered. nih.govresearchgate.net

Amino amides can also function as bifunctional organocatalysts. mdpi.com In such a role, the amino group could act as a Brønsted base to deprotonate a substrate, while the amide N-H could act as a hydrogen-bond donor to activate and orient an electrophile. This dual activation within a defined chiral scaffold allows for highly organized, enantioselective transition states, leading to products with high enantiomeric excess. mdpi.com

Table 4: Principles of Stereochemical Control This table illustrates how a chiral molecule like (2S)-2-amino-N,3-dimethylbutanamide can control stereochemistry in asymmetric reactions.

| Mechanism of Control | Description | Key Factors Influencing Selectivity |

|---|---|---|

| Chiral Auxiliary | The chiral unit is covalently bonded to the substrate to direct the stereochemical course of a reaction. wikipedia.org | Steric hindrance from the auxiliary's substituents (e.g., isopropyl group) blocks one face of the reactive intermediate. Chelation control can also lock the conformation. |

| Chiral Organocatalyst | The molecule acts as a non-covalent catalyst, creating a chiral environment for the reactants. mdpi.com | Formation of specific hydrogen bonds and ion pairs organizes the transition state. The catalyst's structure dictates the facial selectivity of the reaction. |

| Chiral Ligand | The molecule coordinates to a metal center, and the resulting chiral complex catalyzes the transformation. nih.govnih.gov | The ligand's stereochemistry creates a chiral pocket around the metal, controlling how the substrate binds and reacts. |

Computational Chemistry and Molecular Modeling of 2s 2 Amino N,3 Dimethylbutanamide Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Specific quantum chemical studies on (2S)-2-amino-N,3-dimethylbutanamide hydrochloride are not widely available in published literature. However, the application of established quantum mechanical methods, such as Density Functional Theory (DFT), can provide a theoretical framework for understanding its molecular properties.

A typical DFT study would begin with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. researchgate.netmdpi.com From this optimized structure, a range of electronic properties can be calculated. Key analyses would include:

Molecular Orbital Analysis: This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution across the molecule's surface. researchgate.net It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are fundamental in predicting how the molecule will interact with other molecules, such as receptors or enzymes. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about charge transfer and intramolecular bonding interactions, offering a deeper understanding of the molecule's electronic stability.

These calculations help in understanding the fundamental electronic nature of the compound, which underpins its physical and chemical behavior. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies for this compound are not documented in public research databases, this computational technique is essential for exploring the dynamic nature and conformational flexibility of molecules. nih.gov MD simulations model the movement of atoms and molecules over time by applying the principles of classical mechanics. nih.govfu-berlin.de

For a flexible molecule like this compound, an MD simulation, typically performed in a simulated aqueous environment, could reveal:

Conformational Landscape: The molecule is not static; its rotatable bonds allow it to adopt numerous shapes or conformations. MD simulations can map out the preferred conformations and the energy barriers between them. nih.gov

Solvent Interactions: The simulation can detail how the molecule interacts with surrounding water molecules, including the formation and breaking of hydrogen bonds. This is critical for understanding its solubility and behavior in a biological context.

Structural Stability: By tracking metrics like the Root Mean Square Deviation (RMSD) of the atomic positions over time, researchers can assess the stability of different conformations. nih.gov

Understanding the accessible conformations and dynamic behavior is crucial, as the specific three-dimensional shape of a molecule often dictates its biological activity. nih.gov

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP, Collision Cross Section)

Molecular descriptors are numerical values that quantify the physical, chemical, or structural properties of a molecule. They are widely used in medicinal chemistry to predict a compound's pharmacokinetic properties, such as absorption and distribution. While computationally predicted data for the precise structure of (2S)-2-amino-N,3-dimethylbutanamide is not available in major public databases, data for structurally related isomers can provide representative values for a molecule of its size and composition.

Topological Polar Surface Area (TPSA) and LogP

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule and is a good predictor of a drug's ability to permeate cell membranes. nih.gov The partition coefficient (LogP) measures a compound's hydrophobicity. For the related isomer, 2-amino-2,3-dimethylbutanamide, the following descriptors have been computed. nih.gov

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 69.1 Ų | Predicts membrane permeability and bioavailability. |

| XLogP3 | -0.2 | Indicates the hydrophilicity/hydrophobicity of the molecule. |

Collision Cross Section (CCS)

Collision Cross Section (CCS) is a measure of the shape and size of an ion in the gas phase. It is an important identifying feature in ion mobility-mass spectrometry. semanticscholar.org Predicted CCS values, calculated using machine learning models, can aid in the identification of unknown compounds by comparing experimental data with theoretical values. nih.gov The table below shows predicted CCS values for various adducts of the molecular formula C6H14N2O, corresponding to a structural isomer of the target compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 131.11789 | 129.9 |

| [M+Na]+ | 153.09983 | 135.8 |

| [M-H]- | 129.10333 | 129.6 |

| [M+NH4]+ | 148.14443 | 151.0 |

| [M+K]+ | 169.07377 | 136.0 |

| [M+H-H2O]+ | 113.10787 | 125.4 |

Research Applications and Contributions of 2s 2 Amino N,3 Dimethylbutanamide Hydrochloride in Chemical Biology

Role as Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of (2S)-2-amino-N,3-dimethylbutanamide hydrochloride makes it a significant starting material or intermediate in asymmetric synthesis. Chiral amines are fundamental components in many biologically active molecules, and the presence of a defined stereocenter is often crucial for their desired biological function. The use of such chiral building blocks simplifies the synthesis of complex targets by introducing a key stereochemical element at an early stage, avoiding the need for challenging chiral separations or asymmetric transformations later in the synthetic route.

This compound is utilized in the construction of various bioactive small molecules and ligands. Its structure can be incorporated into larger scaffolds to probe biological systems or to develop potential therapeutic agents. The amino and amide functionalities provide reactive handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening purposes. For instance, derivatives of amino amides are explored for their potential in developing novel pharmaceuticals.

This compound serves as a precursor for more elaborate pharmaceutical intermediates. The core structure can be modified through various chemical reactions to introduce additional functional groups or to be integrated into larger, more complex molecular architectures. A related compound, (S)-2-amino-3,3-dimethylbutanoic acid, which shares the same chiral backbone, is recognized as a derivative of leucine (B10760876) and is used in the synthesis of various peptide-based molecules.

The following table outlines examples of related chiral building blocks and their applications in pharmaceutical synthesis:

The racemic mixture of 2-amino-2,3-dimethylbutanamide is a known intermediate in the synthesis of imidazolinone herbicides. nih.gov These herbicides are effective against a broad spectrum of weeds. The production of these agrochemicals often involves the hydration of the corresponding nitrile, 2-amino-2,3-dimethylbutanenitrile. google.comgoogle.com While the commercial production often uses the racemic mixture, the study of individual enantiomers is crucial for understanding their specific biological activity and environmental impact.

Exploration in Biochemical Assays and Metabolic Pathway Investigations (In Vitro Focus)

While direct and extensive research on the use of this compound in biochemical assays and metabolic pathway investigations is not widely documented in publicly available literature, its structural similarity to natural amino acids suggests its potential as a probe in such studies. Custom synthesis of derivatives of this compound could be employed to investigate enzyme specificity and metabolic pathways in vitro. For example, by incorporating isotopic labels, it could be used to trace the metabolic fate of related compounds.

Contribution to Structure-Activity Relationship (SAR) Studies in Ligand Design

The defined stereochemistry of this compound is a valuable feature for its use in structure-activity relationship (SAR) studies. By systematically modifying the structure of a lead compound and observing the effects on its biological activity, researchers can gain insights into the key molecular features required for interaction with a biological target.

In the context of SAR studies, derivatives of this compound can be synthesized to explore the steric and electronic requirements of an enzyme's active site or a receptor's binding pocket. The fixed stereochemistry at the alpha-carbon allows for the unambiguous interpretation of how changes in other parts of the molecule affect binding affinity and activity. The development of modular synthetic protocols for chiral amines allows for the creation of diverse molecular structures, which can be used to probe these interactions. nih.gov

The following table summarizes the key research applications of the compound and its related structures:

Insufficient Information Available for "this compound" Research Applications

Following a comprehensive investigation into the scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the precise contexts requested. Extensive searches have failed to yield detailed research findings concerning its direct application in the "design of functionalized amino acid derivatives" or its use in the "development of advanced materials and functional molecules," such as chiral ligands for catalysis.

While general information regarding related chemical structures, such as sterically hindered amides and the synthesis of various amino acid derivatives, is available, this body of literature does not specifically mention or detail the contributions of this compound. The available information on this specific compound is largely limited to supplier specifications and basic chemical identifiers.

One study noted that the racemic mixture, 2-amino-2,3-dimethylbutanamide, serves as an intermediate in the synthesis of imidazolinone compounds, which have applications as herbicides. However, this does not provide insight into the specific roles of the (2S) enantiomer in the advanced chemical biology applications specified.

Due to the absence of detailed, peer-reviewed research data directly pertaining to the outlined topics for this compound, it is not possible to construct a scientifically accurate and thorough article that adheres to the user's specific requirements for detailed research findings in the requested areas. Further research and publication in the scientific community would be necessary to provide the specific details needed to fulfill this request.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-amino-N,3-dimethylbutanamide hydrochloride with high enantiomeric purity?

Methodological Answer: Synthesis typically involves enantioselective methods such as chiral pool synthesis or asymmetric catalysis. For example:

- Protection/Deprotection Strategy : Start with L-amino acids (e.g., L-valine derivatives) to retain stereochemistry. Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect the amino group during alkylation or acylation steps. Final deprotection with HCl yields the hydrochloride salt .

- Direct Amination : Methylation of the secondary amine can be achieved using methyl iodide in the presence of a base like triethylamine, followed by HCl salt formation .

- Quality Control : Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry, referencing optical rotation values from analogous compounds .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Use - and -NMR to confirm stereochemistry (e.g., δ ~3.8–4.2 ppm for α-proton in DMSO-d6) and methyl group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 193.12) .

- Chromatography : HPLC with UV detection (λ = 210–220 nm) to assess purity (>98%) and identify impurities .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl (e.g., CHClNO) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity under varying pH conditions be resolved?

Methodological Answer:

- Controlled Kinetic Studies : Perform pH-dependent stability assays (e.g., 1–14 pH range) using UV-Vis spectroscopy to track degradation rates. Compare half-life () values under acidic vs. alkaline conditions .

- Mechanistic Probes : Use -NMR (if fluorinated analogs exist) or LC-MS to identify degradation byproducts (e.g., hydrolysis products like free amines or carboxylic acids) .

- Computational Modeling : Apply density functional theory (DFT) to predict protonation states and reactive intermediates at different pH levels .

Q. What in vitro models are suitable for elucidating its biological interactions, given structural similarities to neuroactive compounds?

Methodological Answer:

- Receptor Binding Assays : Screen against GABA or NMDA receptors using radioligand displacement (e.g., -muscimol or -MK-801). Calculate IC values to assess affinity .

- Enzyme Inhibition Studies : Test inhibitory effects on aminopeptidases or esterases via fluorogenic substrates (e.g., Ala-AMC hydrolysis monitored at λ 380 nm/λ 460 nm) .

- Cellular Uptake : Use Caco-2 monolayers to evaluate permeability (P) and predict blood-brain barrier penetration .

Q. How can researchers address discrepancies in reported solubility profiles across solvents?

Methodological Answer:

- Solubility Screening : Use shake-flask method in DMSO, water, ethanol, and PBS (pH 7.4) at 25°C and 37°C. Quantify via gravimetric analysis or UV calibration curves .

- Co-solvency Studies : Apply the Higuchi-Connors method to determine solubilization in surfactant systems (e.g., Tween-80) for formulation optimization .

Safety and Stability

Q. What precautions are recommended given limited toxicological data?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal exposure (per GHS/CLP guidelines) .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO, KMnO) due to risk of exothermic decomposition .

- Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.